VER-49009

HSP90 binding affinity cellular uptake

Researchers relying on Hsp90 inhibition face inconsistent results when using 17-AAG due to NQO1-dependent activity and acquired resistance. VER-49009 solves this with pharmacology independent of NQO1/DT-diaphorase status and no cross-resistance. • Cellular activity unchanged across NQO1-positive/negative isogenic lines; GI50 685 nM. • Circumvents 17-AAG resistance (resistance indices 20-137 in glioblastoma models). • X-ray co-crystal structure (PDB: 2BSM, 3OWB) enables SAR benchmarking.

Molecular Formula C19H18ClN3O4
Molecular Weight 387.8 g/mol
CAS No. 558640-51-0
Cat. No. B1684359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVER-49009
CAS558640-51-0
SynonymsVER49009;  VER 49009;  VER-49009
Molecular FormulaC19H18ClN3O4
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23)
InChIKeyHUNAOTXNHVALTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VER-49009 Hsp90 Inhibitor Overview


VER-49009 (CCT 129397) is a synthetic, small-molecule inhibitor of the N-terminal ATP-binding pocket of heat shock protein 90 (HSP90), belonging to the 3,4-diarylpyrazole resorcinol amide chemotype [1]. It was developed through structure-based design from the screening hit CCT018159 and serves as a tool compound for dissecting HSP90 chaperone function and client protein degradation [1]. VER-49009 exhibits biochemical inhibitory activity against HSP90 with an IC50 of 47 ± 9 nM in competitive binding assays and a dissociation constant (Kd) of 78.0 ± 10.4 nM for human HSP90β [1]. As a research-use-only compound, it is employed primarily in preclinical studies to investigate HSP90-dependent signaling pathways and as a reference inhibitor in comparative pharmacology of the diaryl resorcinol series [1].

VER-49009 Substitution Risks


HSP90 inhibitors exhibit pronounced structural and pharmacological divergence despite sharing a common binding site, rendering them non-interchangeable in experimental systems. For instance, VER-49009 and its closely related isoxazole analog VER-50589 share an identical HSP90 binding pose by X-ray crystallography yet display a >17-fold difference in binding affinity (Kd 78.0 nM vs. 4.5 nM) and a 9-fold difference in cellular antiproliferative potency (mean GI50 685 nM vs. 78 nM) [1]. Moreover, VER-49009 demonstrates extensive glucuronidation in HT29 colon cancer cells, with glucuronide levels increased by 230-fold, contributing to resistance and reduced intracellular active drug concentration [2]. In contrast, the geldanamycin-class inhibitor 17-AAG exhibits cellular potency dependent on NQO1/DT-diaphorase and P-glycoprotein expression, whereas VER-49009's activity is independent of these factors [1]. Consequently, generic substitution without accounting for these specific biochemical and pharmacokinetic differences introduces significant variability in target engagement, client protein degradation kinetics, and overall cellular response.

VER-49009 Differentiation Evidence


NQO1/P-gp-Independent Potency vs 17-AAG

Despite sharing an identical HSP90 binding mode by X-ray crystallography, VER-49009 exhibits a substantially lower binding affinity compared to its isoxazole counterpart VER-50589. The dissociation constant (Kd) for VER-49009 is 78.0 ± 10.4 nM, whereas VER-50589 demonstrates a Kd of 4.5 ± 2.2 nM, representing a 17.3-fold difference in target binding [1]. Cellular uptake of VER-50589 is 4-fold greater than that of VER-49009 [1]. This binding and uptake disparity translates directly to differential cellular pharmacology.

HSP90 binding affinity cellular uptake pyrazole isoxazole

Hsp90 Binding Affinity vs VER-50589

VER-49009 demonstrates markedly lower antiproliferative activity across a panel of human cancer cell lines compared to VER-50589. The mean cellular GI50 value for VER-49009 is 685 ± 119 nM, whereas VER-50589 achieves a mean GI50 of 78 ± 15 nM [1]. This constitutes a 9-fold difference in potency, indicating that the isoxazole analog is substantially more effective at inhibiting cell growth in vitro.

antiproliferative cancer cell lines GI50 pyrazole isoxazole

Hepatic Metabolic Stability vs VER-50589

In a comparative study across adult and pediatric glioblastoma (GB) cell lines, VER-49009 exhibited the highest IC50 values among the evaluated HSP90 inhibitors, confirming its relatively low cellular potency. In U87MG cells, the IC50 for VER-49009 was 587.8 ± 99.3 nM, compared to 7.8 ± 1.2 nM for NVP-AUY922 (75-fold difference) and 13.9 ± 2.0 nM for 17-AAG (42-fold difference) [1]. In the pediatric SF188 line, VER-49009 showed an IC50 of 328.3 ± 11.9 nM, whereas NVP-AUY922 was 7.6 ± 2.2 nM and 17-AAG was 11.2 ± 0.6 nM [1].

glioblastoma IC50 HSP90 inhibitors cancer brain tumor

Off-Target PDK2/PDK4 Inhibition

VER-49009 undergoes extensive glucuronidation in HT29 human colon cancer cells, with glucuronide metabolite levels increased by 230-fold relative to controls [1]. This high rate of phase II metabolism contributes to the compound's reduced intracellular active drug concentration and limits its cellular potency. In contrast, NVP-AUY922 was designed to exhibit reduced glucuronidation compared to earlier isoxazoles, yielding higher drug levels in human cancer cells and xenografts [2]. While direct glucuronidation data for VER-50589 in HT29 cells are not fully reported, its 4-fold higher cellular uptake suggests reduced susceptibility to this metabolic pathway compared to VER-49009.

glucuronidation metabolic stability HT29 pharmacokinetics resistance

Independence from NQO1/DT-Diaphorase and P-Glycoprotein: VER-49009 vs. 17-AAG

Unlike the geldanamycin-class inhibitor 17-AAG, the cellular potency of VER-49009 is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1)/DT-diaphorase expression and P-glycoprotein (P-gp) efflux activity [1]. This was demonstrated by maintaining antiproliferative activity in cell lines with varying NQO1 levels and in P-gp-overexpressing resistant cells. In contrast, 17-AAG requires bioreductive activation by NQO1 for full potency and is subject to P-gp-mediated efflux, which limits its efficacy in certain tumor types [1].

NQO1 DT-diaphorase P-glycoprotein drug resistance ansamycin

In Vivo Pharmacodynamic Modulation: VER-49009 Depletes ERBB2 in OVCAR3 Ovarian Xenografts

In an orthotopic OVCAR3 human ovarian carcinoma model, VER-49009 administered intraperitoneally at 4 mg/kg twice daily for 2 days (4 doses total) induced a marked reduction in the HSP90 client protein ERBB2 at 3 and 8 hours post-final dose, with protein levels returning to baseline by 24 hours [1]. This confirms target engagement and client protein degradation in vivo, though the effect is transient. VER-50589, administered under the same dosing regimen, demonstrated superior and more sustained pharmacodynamic modulation in this model [2].

pharmacodynamics ERBB2 ovarian cancer xenograft in vivo

VER-49009 Research Applications


Hsp90 Inhibition in Resistant Cancer Models

VER-49009 serves as an essential low-potency reference compound in structure-activity relationship (SAR) studies of the diaryl resorcinol amide class. Researchers comparing VER-49009 (pyrazole core, Kd = 78 nM, mean GI50 = 685 nM) with VER-50589 (isoxazole core, Kd = 4.5 nM, mean GI50 = 78 nM) can directly quantify the impact of heterocycle substitution on binding affinity, cellular uptake, and antiproliferative activity [1]. This head-to-head comparison provides a robust framework for evaluating next-generation analogs.

SAR Using Pyrazole Amide Scaffold

In experimental systems where NQO1/DT-diaphorase expression is low or P-glycoprotein-mediated efflux is high—conditions that compromise the activity of 17-AAG and related geldanamycins—VER-49009 offers a suitable alternative tool compound. Its cellular potency remains unaffected by these resistance mechanisms, enabling consistent pharmacodynamic readouts of HSP90 inhibition (e.g., client protein depletion of C-RAF, B-RAF, survivin, PRMT5) [1].

Glucuronidation-Mediated PD Studies

For short-term in vivo target engagement studies in the OVCAR3 ovarian ascites tumor model, VER-49009 can be employed at 4 mg/kg i.p. twice daily for 2 days to elicit measurable but transient depletion of ERBB2 protein (3-8 hours post-dose) [1]. This application is appropriate for proof-of-concept experiments confirming that client protein degradation is achievable, but investigators must harvest tissues within the defined 3-8 hour window post-treatment.

Hsp90 vs PDK2/PDK4 Metabolic Effects

VER-49009's extreme sensitivity to glucuronidation (230-fold increase in glucuronide levels in HT29 cells) makes it a valuable probe compound for studying phase II metabolism in colon cancer models [1]. It can be used as a positive control for high glucuronidation rates, against which more metabolically stable inhibitors (e.g., NVP-AUY922) are benchmarked when optimizing compounds for colorectal cancer applications.

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